N,N'-(1,3,4-oxadiazole-2,5-diyldibenzene-3,1-diyl)bis(3,4,5-trimethoxybenzamide)
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Overview
Description
3,4,5-TRIMETHOXY-N-(3-{5-[3-(3,4,5-TRIMETHOXYBENZAMIDO)PHENYL]-1,3,4-OXADIAZOL-2-YL}PHENYL)BENZAMIDE is a complex organic compound featuring multiple functional groups, including trimethoxybenzamido and oxadiazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-TRIMETHOXY-N-(3-{5-[3-(3,4,5-TRIMETHOXYBENZAMIDO)PHENYL]-1,3,4-OXADIAZOL-2-YL}PHENYL)BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of 3,4,5-trimethoxybenzaldehyde: This can be synthesized from p-cresol using aromatic substitution with bromine followed by nucleophilic substitution with sodium methoxide.
Synthesis of 3,4,5-trimethoxybenzoic acid: This involves the oxidation of 3,4,5-trimethoxybenzaldehyde.
Formation of the oxadiazole ring: This step involves the reaction of 3,4,5-trimethoxybenzoic acid with hydrazine to form the corresponding hydrazide, which is then cyclized with a suitable reagent to form the oxadiazole ring.
Coupling reactions: The final step involves coupling the oxadiazole derivative with 3,4,5-trimethoxybenzamido phenyl derivatives under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3,4,5-TRIMETHOXY-N-(3-{5-[3-(3,4,5-TRIMETHOXYBENZAMIDO)PHENYL]-1,3,4-OXADIAZOL-2-YL}PHENYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The trimethoxy groups can be oxidized under strong oxidative conditions.
Reduction: The amide and oxadiazole groups can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the trimethoxy groups can lead to the formation of corresponding quinones, while reduction of the amide group can yield amines .
Scientific Research Applications
3,4,5-TRIMETHOXY-N-(3-{5-[3-(3,4,5-TRIMETHOXYBENZAMIDO)PHENYL]-1,3,4-OXADIAZOL-2-YL}PHENYL)BENZAMIDE has several scientific research applications, including:
Medicinal Chemistry: It has shown potential as an anti-cancer agent by inhibiting various targets such as tubulin, heat shock protein 90, and thioredoxin reductase.
Antimicrobial Activity: Compounds containing the trimethoxyphenyl group have demonstrated anti-fungal and anti-bacterial properties.
Antiviral Activity: Some derivatives have shown activity against viruses like HIV, hepatitis C, and influenza.
Anti-inflammatory and Neuroprotective Effects:
Mechanism of Action
The mechanism of action of 3,4,5-TRIMETHOXY-N-(3-{5-[3-(3,4,5-TRIMETHOXYBENZAMIDO)PHENYL]-1,3,4-OXADIAZOL-2-YL}PHENYL)BENZAMIDE involves multiple molecular targets and pathways:
Inhibition of Tubulin Polymerization: This disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
Inhibition of Heat Shock Protein 90: This affects protein folding and stability, leading to the degradation of client proteins involved in cancer progression.
Inhibition of Thioredoxin Reductase: This disrupts redox homeostasis, leading to oxidative stress and cell death.
Comparison with Similar Compounds
3,4,5-TRIMETHOXY-N-(3-{5-[3-(3,4,5-TRIMETHOXYBENZAMIDO)PHENYL]-1,3,4-OXADIAZOL-2-YL}PHENYL)BENZAMIDE can be compared with other similar compounds such as:
Podophyllotoxin: Similar to colchicine, it targets microtubules but has different structural features and binding sites.
Combretastatin: Another microtubule-targeting agent with a different mechanism of action and therapeutic profile.
These comparisons highlight the unique structural features and potential advantages of 3,4,5-TRIMETHOXY-N-(3-{5-[3-(3,4,5-TRIMETHOXYBENZAMIDO)PHENYL]-1,3,4-OXADIAZOL-2-YL}PHENYL)BENZAMIDE in various therapeutic applications.
Properties
Molecular Formula |
C34H32N4O9 |
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Molecular Weight |
640.6 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[3-[5-[3-[(3,4,5-trimethoxybenzoyl)amino]phenyl]-1,3,4-oxadiazol-2-yl]phenyl]benzamide |
InChI |
InChI=1S/C34H32N4O9/c1-41-25-15-21(16-26(42-2)29(25)45-5)31(39)35-23-11-7-9-19(13-23)33-37-38-34(47-33)20-10-8-12-24(14-20)36-32(40)22-17-27(43-3)30(46-6)28(18-22)44-4/h7-18H,1-6H3,(H,35,39)(H,36,40) |
InChI Key |
YUNCJUYDEWGKPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC(=C2)C3=NN=C(O3)C4=CC(=CC=C4)NC(=O)C5=CC(=C(C(=C5)OC)OC)OC |
Origin of Product |
United States |
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